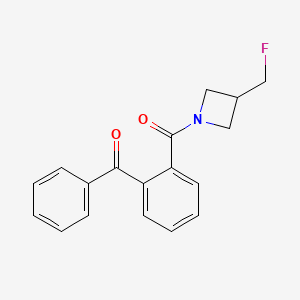
4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions may include:
Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the cyclization process.
Temperature: Reactions are often carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Triazole derivatives are used as ligands in catalytic reactions.
Material Science: They are incorporated into polymers and materials for enhanced properties.
Biology
Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial activity.
Enzyme Inhibitors: They can act as inhibitors for various enzymes.
Medicine
Antifungal Drugs: Triazole compounds are key components in antifungal medications.
Anticancer Agents: Research is ongoing to explore their potential as anticancer agents.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Pharmaceuticals: Incorporated into drug formulations for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxy-phenyl)-morpholine: A compound with similar structural features.
5-(3-Chloro-phenyl)-4H-[1,2,4]triazole-3-thiol: Another triazole derivative with comparable properties.
Uniqueness
4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Propiedades
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-21-13-6-5-11(17)8-12(13)20-14(18-19-15(20)22)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRWMNKSERVEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Azaspiro[3.5]nonan-7-one](/img/structure/B2426688.png)
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/new.no-structure.jpg)

![Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate](/img/structure/B2426694.png)
![N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE](/img/structure/B2426695.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2426697.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2426698.png)
![Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2426700.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2426703.png)
![N-(4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2426704.png)



